molecular formula C14H16N4O2 B2454966 2-(cyclopropylmethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide CAS No. 2034393-90-1

2-(cyclopropylmethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide

Cat. No. B2454966
CAS RN: 2034393-90-1
M. Wt: 272.308
InChI Key: XIKZUMVXLDPDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopropylmethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide, also known as CPI-1189, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications. CPI-1189 belongs to the class of isonicotinamide derivatives and has been shown to possess a range of pharmacological properties that make it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Synthesis and PET Imaging in Alzheimer's Disease

The synthesis of carbon-11-labeled isonicotinamides, including compounds similar to 2-(cyclopropylmethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide, has been explored for potential PET imaging applications targeting the GSK-3 enzyme in Alzheimer's disease. These compounds were synthesized with high radiochemical yield and purity, indicating their potential as PET imaging agents for studying enzyme activity related to Alzheimer's disease (Gao, Wang, & Zheng, 2017).

Green Synthesis of Pyranopyrazoles

A green and efficient method for synthesizing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using isonicotinic acid as a dual and biological organocatalyst has been reported. This method involves a one-pot four-component condensation reaction, emphasizing the versatility of isonicotinic acid derivatives in facilitating environmentally friendly chemical syntheses (Zolfigol et al., 2013).

Antimicrobial and Anti-inflammatory Agents

Novel derivatives of isonicotinic acid, including structures related to this compound, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies underscore the potential of isonicotinic acid derivatives in the development of new therapeutic agents (Kendre, Landge, & Bhusare, 2015).

Carrier-Mediated Uptake in Cancer Therapy

The carrier-mediated uptake of YM155 monobromide, a novel small-molecule survivin suppressant, into human solid tumor and lymphoma cells, highlights the importance of understanding the cellular transport mechanisms of isonicotinic acid derivatives. This research provides insight into how modifications to the isonicotinamide scaffold can influence drug distribution and efficacy in cancer treatment (Minematsu et al., 2009).

Novel Pyrazole, Isoxazole, and Benzodiazepine Derivatives

The synthesis and biological evaluation of new series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety for antimicrobial and anti-inflammatory applications demonstrate the broad applicability of isonicotinic acid derivatives in medicinal chemistry. These compounds, developed using multi-component cyclo-condensation reactions, show promise in the treatment of various conditions (Kendre, Landge, & Bhusare, 2015).

properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-18-8-12(7-16-18)17-14(19)11-4-5-15-13(6-11)20-9-10-2-3-10/h4-8,10H,2-3,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKZUMVXLDPDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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